

In-depth Technical Guide: Teoc-MeLeu-OH

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Compound of Interest

Compound Name: *Teoc-MeLeu-OH*

Cat. No.: *B8090397*

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2411590-92-4

This technical guide provides a comprehensive overview of **Teoc-MeLeu-OH**, a key building block in modern peptide synthesis and drug discovery. We will delve into its chemical properties, synthesis, and applications, with a focus on providing actionable data and protocols for laboratory use.

Core Properties

Teoc-MeLeu-OH, or N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Teoc protecting group offers unique advantages in the synthesis of complex peptides.

Property	Value	Reference
CAS Number	2411590-92-4	[1] [2] [3]
Molecular Formula	C ₁₃ H ₂₇ NO ₄ Si	[1] [2]
Molecular Weight	289.44 g/mol	
Appearance	White to off-white solid	
Purity	Typically ≥97.0%	

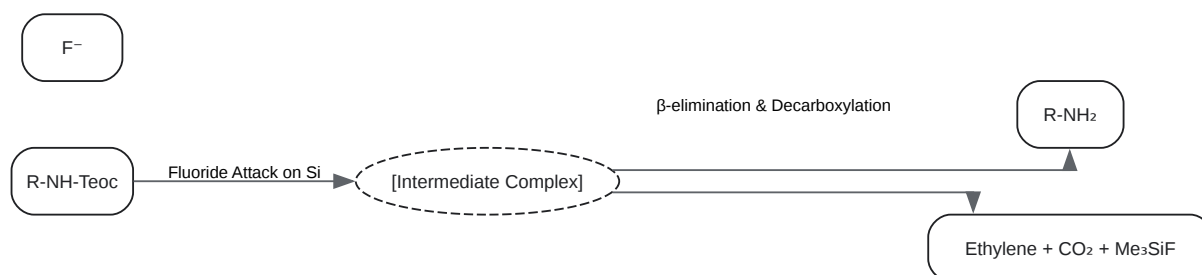
The Teoc Protecting Group

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines. Its stability and specific cleavage conditions make it a valuable tool in orthogonal peptide synthesis strategies.

Key Features:

- **Stability:** The Teoc group is stable to a wide range of conditions, including those used for the removal of other common protecting groups like Boc and Fmoc. It is resistant to hydrolysis and various nucleophilic attacks.
- **Cleavage:** Deprotection is typically achieved by treatment with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a β -elimination and decarboxylation cascade to release the free amine.

The cleavage mechanism of the Teoc group is illustrated below:



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Caption: Cleavage mechanism of the Teoc protecting group.

Role of N-Methylation in Peptide Drug Discovery

The N-methylation of amino acids, as seen in **Teoc-MeLeu-OH**, is a critical modification in the design of peptide-based therapeutics. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides.

Benefits of N-Methylation:

- **Increased Proteolytic Stability:** The methyl group on the amide nitrogen sterically hinders the approach of proteases, leading to a longer in-vivo half-life.
- **Enhanced Membrane Permeability:** N-methylation can improve a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing lipophilicity.
- **Conformational Control:** The introduction of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **Teoc-MeLeu-OH** from starting materials is not readily available in the public domain, its synthesis would generally follow established procedures for the Teoc protection of N-methylated amino acids. The following is a generalized workflow for its use in solid-phase peptide synthesis.

General Workflow for SPPS using Teoc-MeLeu-OH

This workflow outlines the incorporation of a **Teoc-MeLeu-OH** residue into a peptide chain using a standard Fmoc-based solid-phase synthesis strategy.



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Caption: General workflow for incorporating **Teoc-MeLeu-OH** in SPPS.

Experimental Details

Materials:

- Resin-bound peptide with a free N-terminal amine

- **Teoc-MeLeu-OH**

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Washing solutions

Protocol for Coupling **Teoc-MeLeu-OH**:

- Pre-activation: Dissolve **Teoc-MeLeu-OH** (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Add the activated **Teoc-MeLeu-OH** solution to the resin-bound peptide. Agitate the reaction vessel for 2-4 hours at room temperature.
- Washing: After the coupling reaction is complete (as monitored by a negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol for Teoc-Group Deprotection (Post-Synthesis):

- Cleavage Cocktail: Prepare a solution of 1 M TBAF in THF.
- Deprotection: Treat the resin-bound peptide with the TBAF solution for 2-4 hours at room temperature.
- Washing: Wash the resin with THF, acetic acid (to neutralize excess TBAF), and DCM.

Conclusion

Teoc-MeLeu-OH is a valuable reagent for the synthesis of N-methylated peptides. The unique properties of the Teoc protecting group, combined with the therapeutic benefits of N-methylation, make this compound a significant asset for researchers and developers in the field of peptide chemistry and drug discovery. The provided workflows and protocols offer a starting point for the successful application of **Teoc-MeLeu-OH** in the laboratory.

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